N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including cyano, thienyl, triazolyl, and thioacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and triazolyl intermediates, followed by their coupling through thioacetamide linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thienyl and triazolyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioacetamide moiety can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano and thienyl groups can interact with enzymes and receptors, modulating their activity. The triazolyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2-{[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
- N-(3-cyanophenyl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-(4-cyanophenyl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-(2-thienyl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
These compounds share similar structural features but differ in the position of the cyano group or the nature of the aromatic ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS3/c1-3-5-22-15(13-7-11(2)25-9-13)20-21-17(22)26-10-14(23)19-16-12(8-18)4-6-24-16/h4,6-7,9H,3,5,10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHVVPSDGFSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117997 | |
Record name | N-(3-Cyano-2-thienyl)-2-[[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-77-6 | |
Record name | N-(3-Cyano-2-thienyl)-2-[[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667413-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyano-2-thienyl)-2-[[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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